CCT369260 was synthesized by researchers at the University College London and is part of a series of compounds aimed at inhibiting BCL6. It is classified under small molecule inhibitors and is specifically designed to facilitate targeted protein degradation, a novel therapeutic approach that leverages the body's ubiquitin-proteasome system to eliminate unwanted proteins .
The synthesis of CCT369260 involves several key steps:
CCT369260 possesses a complex molecular structure characterized by:
CCT369260 primarily engages in interactions that lead to the degradation of BCL6 through:
CCT369260 operates through a mechanism known as targeted protein degradation, which involves:
CCT369260 holds promise in various scientific applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: